molecular formula C12H15NO3 B2535314 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid CAS No. 198276-05-0

4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B2535314
CAS No.: 198276-05-0
M. Wt: 221.256
InChI Key: ZBAQXQRTGNBUJL-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a 2,5-dimethylphenyl group attached to an amino group, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 2,5-dimethylaniline with succinic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoic acid
  • 4-[(2,6-Dimethylphenyl)amino]-4-oxobutanoic acid
  • 4-[(3,5-Dimethylphenyl)amino]-4-oxobutanoic acid

Uniqueness

4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it distinct from its similar compounds .

Properties

IUPAC Name

4-(2,5-dimethylanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAQXQRTGNBUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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